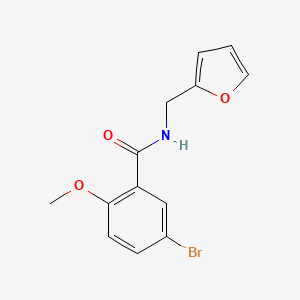![molecular formula C22H25N3O2 B4655838 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4655838.png)
1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
Vue d'ensemble
Description
1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has since been used in various scientific research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with dopamine D3 receptors and serotonin 5-HT1A receptors. It acts as a selective antagonist of dopamine D3 receptors, which are involved in the regulation of mood and motivation. At the same time, it acts as an agonist of serotonin 5-HT1A receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one are primarily related to its interaction with dopamine D3 receptors and serotonin 5-HT1A receptors. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to reduce stress-induced corticosterone levels, further supporting its potential as a therapeutic agent for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one for lab experiments is its selectivity for dopamine D3 receptors and serotonin 5-HT1A receptors, which allows for more precise and targeted studies. Additionally, its unique properties make it a useful tool for investigating the role of these receptors in anxiety and depression. However, one of the limitations of 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is its relatively low potency, which may require higher doses for effective results.
Orientations Futures
There are several future directions for the use of 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one in scientific research. One potential direction is the development of more potent derivatives that can be used at lower doses. Additionally, further studies are needed to investigate the long-term effects of 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one on anxiety and depression and to explore its potential as a therapeutic agent. Finally, studies are needed to investigate the potential use of 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one in other areas, such as addiction and schizophrenia.
Conclusion:
In conclusion, 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic compound that has been extensively used in scientific research studies due to its unique properties. Its ability to act as a selective dopamine D3 receptor antagonist and a serotonin 5-HT1A receptor agonist makes it a potential therapeutic agent for the treatment of anxiety and depression. While there are some limitations to its use, there are also several future directions for its use in scientific research. Overall, 1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has the potential to contribute significantly to our understanding of the role of dopamine and serotonin receptors in mental health.
Applications De Recherche Scientifique
1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has been extensively used in scientific research studies due to its unique properties, such as its ability to act as a selective dopamine D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potential therapeutic agent for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-7-5-6-10-20(17)25-16-18(15-21(25)26)22(27)24-13-11-23(12-14-24)19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGQHWCNNOAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4655759.png)
![1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4655761.png)
![N-(2-ethyl-6-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4655776.png)
![2-[(3,4-dichlorobenzyl)thio]-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4655781.png)
![5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4655787.png)
![[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4655796.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4655803.png)

![2-{[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4655816.png)
![10-({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4655833.png)

![2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid](/img/structure/B4655840.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4655848.png)
![4-chloro-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655857.png)